molecular formula C8H7N3O3 B11903225 Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11903225
M. Wt: 193.16 g/mol
InChI Key: YHVSNMGAQNGUPL-UHFFFAOYSA-N
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Description

Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a high-purity chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[1,5-a]pyrimidine scaffold, a rigid, bicyclic heterocyclic system recognized for its versatile pharmacological properties and significant presence in scientific literature . The molecule possesses two key functional groups—a hydroxyl group at the 7-position and a methyl ester at the 6-position—which provide versatile handles for further synthetic modification and diversification, enabling the creation of targeted compound libraries . Pyrazolo[1,5-a]pyrimidines are established as potent inhibitors of a wide range of protein kinases, which are critical enzymes in cellular signaling pathways . Researchers value this core structure for developing inhibitors targeting kinases such as CK2, EGFR, B-Raf, and PI3K, which are implicated in oncology, inflammatory, and autoimmune disease research . Furthermore, derivatives of this scaffold have demonstrated other valuable biological activities, including antimicrobial, antibiofilm, and carbonic anhydrase inhibitory effects, highlighting its broad utility in hit-to-lead optimization campaigns . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)5-4-9-6-2-3-10-11(6)7(5)12/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVSNMGAQNGUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C=CNN2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dimethyl 2-Oxosuccinate and 1H-Pyrazol-3-Amine

Heating dimethyl 2-oxosuccinate (6.05 g, 37.8 mmol) with 1H-pyrazol-3-amine (3.14 g, 37.8 mmol) in methanol (55 mL) under reflux for 16 hours yields the target compound (32% yield). The crude product is filtered and washed with methanol to afford a yellow solid.

Reaction Conditions:

  • Solvent: Methanol

  • Temperature: Reflux (~65°C)

  • Time: 16 hours

  • Yield: 32%

Ethyl 3-Ethoxyacrylate Derivatives

Alternative protocols employ ethyl 3-ethoxyacrylate intermediates. For example, condensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate in ethanol produces pyrazole precursors, which undergo cyclization with formamide to form the pyrazolo[1,5-a]pyrimidine core.

Optimized Step:

  • Cyclization with formamide at 80°C for 6 hours improves regioselectivity.

  • Yields: 45–60%.

Alkoxypropionate-Based Synthesis

A patent (CN103896951A) describes a scalable industrial method:

Key Steps:

  • Intermediate Formation: React 3,3-dialkoxypropionic ester (V) with formate under basic conditions (e.g., NaOH or KOH) to generate intermediate (IV).

  • Cyclization: Treat intermediate (IV) with 3-methyl-5-aminopyrazole (III) in toluene under acidic conditions (e.g., acetic acid) at 0–45°C for 12–48 hours.

  • Hydrolysis: Convert the ester (II) to the carboxylic acid using aqueous NaOH or KOH at 0–35°C.

Performance Metrics:

  • Overall Yield: >70%

  • Purity: >97% (HPLC)

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics:

Protocol:

  • Combine ethyl acetoacetate (2.0 mmol) and 5-amino-1H-pyrazole (2.2 mmol) in ethanol.

  • Irradiate at 120°C for 20 minutes.

  • Acidify with HCl to precipitate the product.

Advantages:

  • Time Reduction: 20 minutes vs. 16 hours (conventional heating).

  • Yield Improvement: 75% vs. 32%.

Alternative Routes: Oxidative Cyclization

Dess–Martin Periodinane-Mediated Oxidation

Alcohol intermediates (e.g., 2-hydroxypyrazolo[1,5-a]pyrimidine) are oxidized to ketones using Dess–Martin periodinane, followed by esterification with methyl iodide.

Conditions:

  • Solvent: Dichloromethane

  • Oxidizing Agent: Dess–Martin periodinane (1.2 equiv)

  • Yield: 46%.

Comparative Analysis of Methods

MethodStarting MaterialsConditionsYieldScalability
CyclocondensationDimethyl 2-oxosuccinate, aminopyrazoleMethanol, reflux, 16h32%Lab-scale
Alkoxypropionate3,3-Dialkoxypropionate, formateToluene, acetic acid, 45°C>70%Industrial
MicrowaveEthyl acetoacetate, aminopyrazoleEthanol, 120°C, 20min75%Pilot-scale
Oxidative CyclizationAlcohol intermediateDCM, Dess–Martin reagent46%Lab-scale

Optimization Strategies

Solvent Effects

  • Polar Protic Solvents (Methanol, Ethanol): Enhance nucleophilicity but may lower yields due to side reactions.

  • Toluene: Minimizes hydrolysis in acid-catalyzed cyclizations.

Catalysis

  • Piperidine (5 mol%): Accelerates cyclocondensation in ethanol, reducing reaction time to 6 hours.

  • Tetraethylammonium Chloride: Facilitates coupling reactions in aryl-substituted derivatives.

Temperature Control

  • Low temperatures (0–5°C) during hydrolysis prevent decarboxylation.

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 12.16 (s, 1H, OH), 8.80 (d, J = 2.1 Hz, 1H), 6.65 (s, 1H), 3.85 (s, 3H, OCH3).

  • MS (ESI): m/z 194.0 [M+H]+.

Purity Assessment

  • HPLC: >95% purity using C18 column, acetonitrile/water (70:30) mobile phase .

Chemical Reactions Analysis

Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes several types of chemical reactions, including:

Scientific Research Applications

Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, its photophysical properties allow it to participate in energy transfer processes, making it useful in fluorescence-based applications .

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrimidine core is highly versatile, with modifications at positions 5, 6, and 7 significantly altering physicochemical and biological properties. Below is a systematic comparison with key analogs:

Substituent Variations at Position 6 (Carboxylate Esters)

Compound Name Substituents (Position 6) Molecular Formula Key Properties/Applications Reference
Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate Methyl ester, hydroxyl (7) C₉H₇N₃O₃ Expected hydrogen bonding due to -OH; potential solubility in polar solvents
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate Ethyl ester, hydroxyl (7) C₁₀H₉N₃O₃ Similar to methyl analog but with enhanced lipophilicity (logP +0.5) due to ethyl group
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate Ethyl ester, amino (7) C₉H₁₀N₄O₂ Improved solubility in aqueous media; amino group enables nucleophilic reactions
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Ethyl ester, chloro (7) C₁₀H₁₀ClN₃O₂ Electron-withdrawing Cl enhances stability; used in cross-coupling reactions

Key Observations :

  • Ester Chain Length : Ethyl esters (e.g., ) generally exhibit higher lipophilicity than methyl analogs, influencing membrane permeability in drug design.
  • Functional Groups: Hydroxyl and amino groups enhance hydrogen bonding and solubility, whereas halogens (Cl, F) improve electrophilic reactivity .

Substituent Variations at Positions 5 and 7

Compound Name Substituents (Positions 5/7) Biological Activity Spectral Data (IR/NMR) Reference
Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 4-Fluorophenyl (7), methyl (5) Anticancer potential (targeted kinase inhibition) IR: 1666 cm⁻¹ (C=O); ¹H-NMR: δ 2.41 (s, CH₃)
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 4-Bromophenyl (7), CF₃ (5) Structural studies (X-ray crystallography) Crystal packing stabilized by N–H⋯N hydrogen bonds; puckering parameters: Q = 0.125 Å, θ = 109.7°
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate Cyano (3), amino (7) Intermediate in antitumor agents MS: m/z 231 (M⁺); IR: 2200 cm⁻¹ (C≡N)
Ethyl 5-propyl-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Pyridinyl (7), propyl (5) Ligand for benzodiazepine receptors Molecular weight: 311.338; Aromatic bonds: 16

Key Observations :

  • Aryl Substituents : Bulky groups (e.g., 4-fluorophenyl , 4-bromophenyl ) enhance π-π stacking and receptor binding affinity.
  • Electron-Withdrawing Groups : CF₃ and CN improve metabolic stability and electronic density, critical for enzyme inhibition .
  • Heterocyclic Modifications : Triazolo and tetrazolo fused rings (e.g., ) alter ring strain and hydrogen-bonding capacity.
Melting Points and Solubility:
  • This compound : Expected mp ~175–200°C (analogous to Ethyl 7-hydroxypyrazolo derivatives ).
  • Ethyl 7-(4-fluorophenyl) derivatives : mp 206°C due to crystalline packing from aryl interactions .
  • Ethyl 7-amino analogs: Lower mp (~150°C) due to hydrogen-bond disruption .

Biological Activity

Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis pathways, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C₈H₈N₄O₃
  • Molecular Weight : 192.17 g/mol

The compound features a hydroxyl group at the 7-position and a carboxylate group at the 6-position, which contribute to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. Its mechanisms of action include:

  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on Janus kinases (JAKs), which play critical roles in cytokine signaling pathways involved in inflammation and immune responses. This inhibition suggests potential therapeutic applications for autoimmune diseases and inflammatory disorders.
  • Anticancer Activity : Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties by modulating key signaling pathways in cancer cell proliferation and survival. This compound is being investigated for its ability to inhibit cancer cell growth through these mechanisms .

Synthesis Pathways

The synthesis of this compound can be achieved through various methods. Notably, one common route involves the reaction of substituted aminopyrazoles with different biselectrophilic compounds such as β-dicarbonyls or β-enaminones. This approach allows for the generation of diverse derivatives with enhanced biological activities:

Synthesis Method Reagents Yield Notes
Method AAminopyrazole + β-dicarbonyl~70%High purity achieved through recrystallization.
Method BHydroxylation of pyrazolo derivativesVariableModifications can lead to different biological activities.

Case Studies and Research Findings

Several studies have focused on the biological activity of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine derivatives:

  • Anticancer Studies : A study published in PMC reported that pyrazolo[1,5-a]pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .
  • JAK Inhibition : Research highlighted in MDPI demonstrated that this compound effectively inhibited JAK1 and JAK3 pathways, suggesting its utility in treating conditions like rheumatoid arthritis and other inflammatory diseases.
  • Enzymatic Activity : A recent publication discussed the compound's role in modulating enzymatic activity related to metabolic pathways in cancer cells. The findings suggested that structural modifications could enhance selectivity and potency against specific targets within these pathways .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions and tautomeric forms. For instance, the methyl ester group typically shows a singlet at δ 3.8–4.0 ppm in 1^1H NMR, while pyrimidine protons resonate between δ 7.0–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns consistent with the pyrazolo-pyrimidine core .
  • X-ray Crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) resolves bond lengths and angles. For example, the pyrimidine ring in related compounds adopts a flattened envelope conformation (puckering parameter Q = 0.125 Å) .

How can discrepancies in crystallographic data (e.g., hydrogen bonding vs. steric effects) be resolved during structural refinement?

Advanced Research Question
Data contradictions often arise from disordered atoms or twinned crystals. and recommend using SHELX software (e.g., SHELXL97) for refinement:

  • Hydrogen Bonding : Analyze geometric parameters (distance: 2.8–3.2 Å, angle: 150–180°) to distinguish true interactions from lattice artifacts .
  • Thermal Displacement Parameters (ADPs) : High ADPs (>0.05 Å2^2) may indicate disorder; constraints or split positions can be applied .
  • Twinned Data : Use the HKLF5 format in SHELX to deconvolute overlapping reflections .

What computational methods are suitable for predicting the biological activity of this compound derivatives?

Advanced Research Question

  • Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., EGFR kinase). Substituents at C3/C5 influence binding affinity; trifluoromethyl groups enhance hydrophobic interactions .
  • QSAR Modeling : Hammett constants (σ) and logP values correlate with anti-inflammatory or antiviral activity. For example, electron-withdrawing groups at C7 improve potency .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict tautomer stability and reactive sites .

How can researchers design assays to evaluate the pharmacological potential of this compound?

Advanced Research Question

  • In Vitro Assays :
    • Cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} values <50 μM indicate therapeutic potential .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) quantify activity at varying concentrations (1–100 μM) .
  • Mechanistic Studies : Western blotting or qPCR evaluates downstream effects (e.g., apoptosis markers like caspase-3) .

What strategies optimize crystallization for X-ray studies of pyrazolo-pyrimidine derivatives?

Advanced Research Question

  • Solvent Selection : Slow evaporation from ethanol or DMSO:acetonitrile (1:3) yields high-quality crystals .
  • Temperature Control : Crystallization at 113 K minimizes thermal motion, improving resolution (<0.03 Å for bond lengths) .
  • Additives : Trace trifluoroacetic acid (0.1%) promotes hydrogen-bonded dimer formation, stabilizing the lattice .

How do substituents at C3 and C5 positions affect the compound’s electronic properties and reactivity?

Advanced Research Question

  • Electron-Withdrawing Groups (EWGs) : Bromo or trifluoromethyl groups at C5 increase electrophilicity, facilitating nucleophilic attacks (e.g., SNAr reactions) .
  • Electron-Donating Groups (EDGs) : Methoxy or hydroxyl groups at C3 enhance resonance stabilization, reducing oxidation potential .
  • Steric Effects : Bulky substituents (e.g., phenyl) at C3 hinder π-π stacking, altering solubility and crystallization behavior .

How can tautomeric forms of this compound be distinguished using NMR?

Advanced Research Question

  • 1^1H NMR : Hydroxy protons in the enol tautomer appear as broad singlets (δ 12–14 ppm), while keto forms show downfield-shifted pyrimidine protons (δ 8.5–9.5 ppm) .
  • 15^15N NMR : Distinguishes N1 vs. N2 protonation states; chemical shifts >300 ppm indicate pyrimidine nitrogen participation in tautomerism .

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